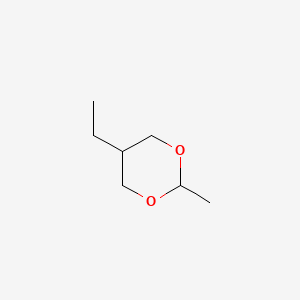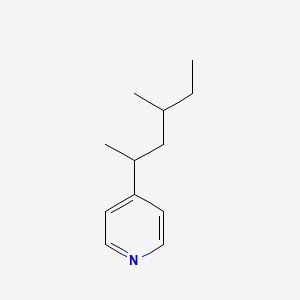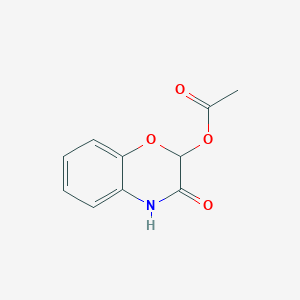
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H11BrClNO3 It is a derivative of benzene, substituted with bromobutoxy, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene typically involves the reaction of 1-chloro-2-nitro-4-hydroxybenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 1-chloro-2-nitro-4-hydroxybenzene in DMF.
- Add potassium carbonate to the solution.
- Introduce 1,4-dibromobutane to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation and advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or higher pressure.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromobutoxy group.
Reduction: Formation of 1-(4-Aminobutoxy)-2-chloro-4-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Biological Studies: Used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene can be compared with similar compounds such as:
1-(4-Bromobutoxy)-4-nitrobenzene: Lacks the chloro group, which may affect its reactivity and applications.
1-(4-Bromobutoxy)-2-chloro-4-aminobenzene:
1-(4-Bromobutoxy)-2-chloro-4-methylbenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
22197-83-7 |
|---|---|
Molecular Formula |
C10H11BrClNO3 |
Molecular Weight |
308.55 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C10H11BrClNO3/c11-5-1-2-6-16-10-4-3-8(13(14)15)7-9(10)12/h3-4,7H,1-2,5-6H2 |
InChI Key |
GCFIQYGXXKTAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


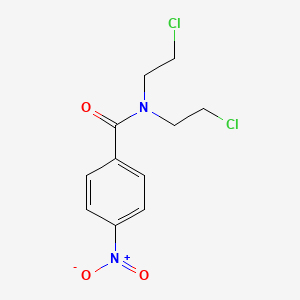
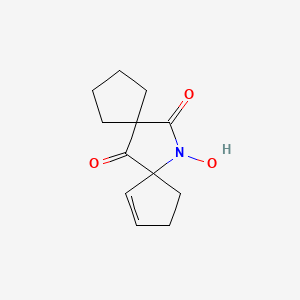
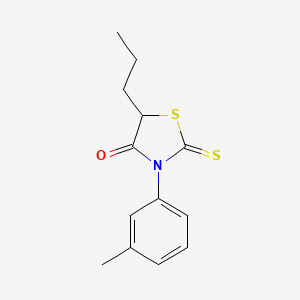
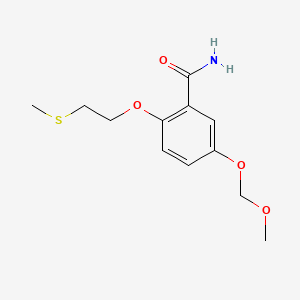



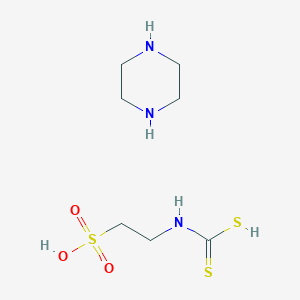

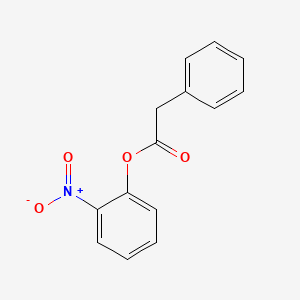
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
